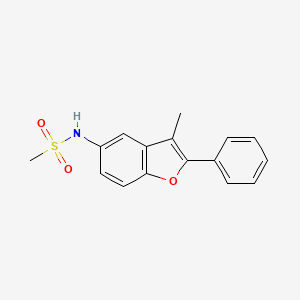
2-tert-Butyl-1-chloro-3-methoxy-1H-phosphirene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-Butyl-1-chloro-3-methoxy-1H-phosphirene is an organophosphorus compound characterized by the presence of a phosphirene ring, which is a three-membered ring containing phosphorus
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-1-chloro-3-methoxy-1H-phosphirene typically involves the reaction of tert-butyl chloride with a suitable phosphorus-containing precursor under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the phosphirene ring. Specific details on the reaction conditions, such as temperature and solvents, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis while ensuring the safety and environmental compliance of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-tert-Butyl-1-chloro-3-methoxy-1H-phosphirene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of phosphines or other reduced phosphorus-containing compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the specific reaction and desired product .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a range of substituted phosphirene derivatives .
Applications De Recherche Scientifique
2-tert-Butyl-1-chloro-3-methoxy-1H-phosphirene has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Mécanisme D'action
The mechanism of action of 2-tert-Butyl-1-chloro-3-methoxy-1H-phosphirene involves its interaction with molecular targets through its phosphorus atom. The compound can participate in various chemical reactions, such as nucleophilic substitution and coordination with metal centers, which are facilitated by the unique electronic properties of the phosphirene ring .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-tert-Butyl-1-chloro-3-methoxy-1H-phosphirene include other phosphirene derivatives and organophosphorus compounds, such as:
- 2-tert-Butyl-1-chloro-3-methoxy-1H-phosphirane
- 2-tert-Butyl-1-chloro-3-methoxy-1H-phosphole
- 2-tert-Butyl-1-chloro-3-methoxy-1H-phosphinine
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the phosphirene ring and the tert-butyl and methoxy substituents. These features confer distinct electronic and steric properties, making the compound valuable for specific applications in synthesis and catalysis .
Propriétés
Numéro CAS |
118398-74-6 |
|---|---|
Formule moléculaire |
C7H12ClOP |
Poids moléculaire |
178.59 g/mol |
Nom IUPAC |
2-tert-butyl-1-chloro-3-methoxyphosphirene |
InChI |
InChI=1S/C7H12ClOP/c1-7(2,3)5-6(9-4)10(5)8/h1-4H3 |
Clé InChI |
TXSSIZKJZXSNCN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(P1Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


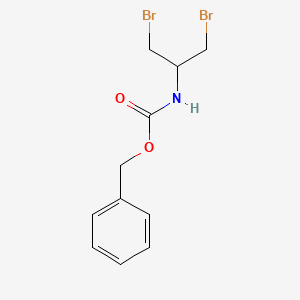
![(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanethioic S-acid](/img/structure/B14298315.png)
![4(1H)-Pyrimidinone, 2-methoxy-6-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B14298319.png)

![1,7,7-Trimethyl-2-(triphenylmethoxy)bicyclo[2.2.1]heptane](/img/structure/B14298339.png)
![Benzene, [(3,3-dimethyl-1-methylenebutyl)seleno]-](/img/structure/B14298347.png)
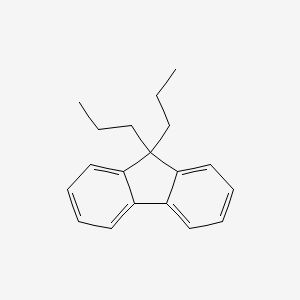
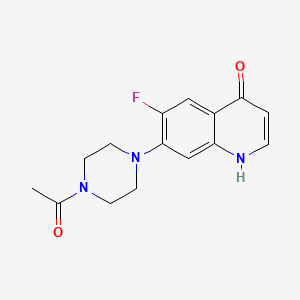
![Bicyclo[5.3.3]trideca-1(11),7,9,12-tetraene](/img/structure/B14298369.png)
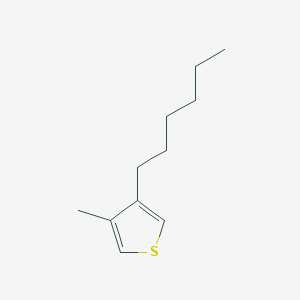
methanone](/img/structure/B14298376.png)
![4,11,11-Trimethyl-8-methylidenebicyclo[8.1.0]undec-3-en-5-ol](/img/structure/B14298379.png)

